molecular formula C22H29ClN4 B3014000 2-((4-benzylpiperazin-1-yl)methyl)-1-isopropyl-1H-benzo[d]imidazole hydrochloride CAS No. 1421509-60-5

2-((4-benzylpiperazin-1-yl)methyl)-1-isopropyl-1H-benzo[d]imidazole hydrochloride

Cat. No.: B3014000
CAS No.: 1421509-60-5
M. Wt: 384.95
InChI Key: VHSNWXSCUVAVJG-UHFFFAOYSA-N
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Description

2-((4-benzylpiperazin-1-yl)methyl)-1-isopropyl-1H-benzo[d]imidazole hydrochloride is a useful research compound. Its molecular formula is C22H29ClN4 and its molecular weight is 384.95. The purity is usually 95%.
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Scientific Research Applications

Antidiabetic Properties

Research has shown that derivatives of imidazoline, a compound structurally similar to 2-((4-benzylpiperazin-1-yl)methyl)-1-isopropyl-1H-benzo[d]imidazole hydrochloride, have potential antidiabetic properties. These compounds were found to stimulate insulin secretion and improve glucose tolerance in a rat model of type II diabetes, suggesting potential use in the treatment of this condition (Rondu et al., 1997).

Anticancer Activity

Several studies have explored the anticancer potential of benzimidazole derivatives. These compounds have shown significant in vitro anticancer activity, with some being identified as lead compounds for further development due to their notable growth inhibition activity (Rashid et al., 2012); (Nofal et al., 2014).

Corrosion Inhibition

Research has also been conducted on the use of benzimidazole derivatives as corrosion inhibitors. These compounds have been found to effectively inhibit corrosion in mild steel when exposed to sulfuric acid, indicating their potential use in industrial applications (Ammal et al., 2018).

Glucosidase Inhibition and Antioxidant Activity

Some benzimidazole derivatives containing piperazine or morpholine skeletons have been synthesized and evaluated for their antioxidant activities and glucosidase inhibitory potential. These compounds showed high scavenging activity and were effective α-glucosidase inhibitors, suggesting potential applications in managing oxidative stress-related diseases (Özil et al., 2018).

Anti-Inflammatory Properties

Piperazine derivatives of benzimidazole have been synthesized and tested for anti-inflammatory activity. Certain compounds in this series showed potent anti-inflammatory effects in in-vivo models, indicating their potential use in treating inflammatory conditions (Patel et al., 2019).

Antihypertensive Effects

Benzimidazole derivatives have been explored for their potential as nonpeptide angiotensin II receptor antagonists. Some of these compounds produced a potent antihypertensive effect upon oral administration, highlighting their potential use in hypertension treatment (Carini et al., 1991).

Properties

IUPAC Name

2-[(4-benzylpiperazin-1-yl)methyl]-1-propan-2-ylbenzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4.ClH/c1-18(2)26-21-11-7-6-10-20(21)23-22(26)17-25-14-12-24(13-15-25)16-19-8-4-3-5-9-19;/h3-11,18H,12-17H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSNWXSCUVAVJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1CN3CCN(CC3)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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